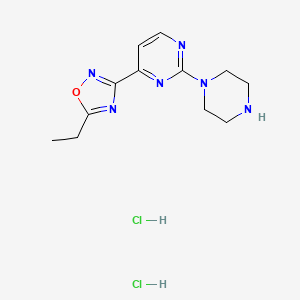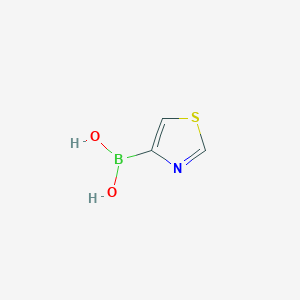
3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information about the molecular structure of “3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives have been synthesized and assessed for their antimicrobial activities. For instance, novel thiazole compounds incorporating pyridine moieties have shown promising antibacterial and antifungal activities, with certain compounds displaying minimum inhibitory concentrations (MIC) indicative of good antimicrobial potency (Khidre & Radini, 2021). This suggests that structurally related thiazole compounds, such as "3-Chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile," could have potential applications in developing new antimicrobial agents.
Antitumor Testing
Some thiazole analogues have been synthesized and evaluated for their antitumor activity. In particular, studies have demonstrated that certain thiopyrimidine analogues exhibit inhibitory activity against leukemia and moderate activity against other cancer types, indicating the potential of thiazole compounds in cancer research (Taher & Helwa, 2012). This underscores the significance of exploring the antitumor potential of thiazole derivatives further.
Synthesis and Chemical Applications
Research on the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles has led to the synthesis of haloisothiazole-carbonitriles, demonstrating the versatility of thiazole derivatives in synthetic chemistry (Ioannidou & Koutentis, 2011). This process highlights the compound's potential as intermediates in the synthesis of more complex molecules, offering avenues for the development of novel chemical entities.
Spectroscopic and Structural Analysis
Studies involving DFT and TD-DFT/PCM calculations on molecules containing thiazole and carbonitrile groups have provided insights into their molecular structure, spectroscopic characterization, and electronic properties (Wazzan, Al-Qurashi, & Faidallah, 2016). This research is crucial for understanding the chemical behavior and potential applications of thiazole derivatives in various fields, including material science and molecular engineering.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-(cyclopentylamino)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c10-8-7(5-11)9(14-13-8)12-6-3-1-2-4-6/h6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGQORSOWZPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C(=NS2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451963.png)



![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)
![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)


![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)


![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)

